N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-[(4-methylphenyl)sulfonyl]propanamide
Description
N-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-2-[(4-methylphenyl)sulfonyl]propanamide is a sulfonamide-based compound characterized by two distinct aryl sulfonyl groups: a 4-chlorophenylsulfonyl moiety attached to an ethylamine chain and a 4-methylphenylsulfonyl group linked to a propanamide backbone. This dual sulfonyl architecture may enhance its binding affinity to biological targets, such as enzymes or receptors, by providing multiple sites for hydrophobic and electrostatic interactions.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonylethyl]-2-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S2/c1-13-3-7-17(8-4-13)27(24,25)14(2)18(21)20-11-12-26(22,23)16-9-5-15(19)6-10-16/h3-10,14H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOQEFTYYFEUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-[(4-methylphenyl)sulfonyl]propanamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in antibacterial and enzyme inhibition. This compound's unique structure, featuring sulfonyl groups and aromatic rings, contributes to its diverse pharmacological properties.
- Molecular Formula : C18H20ClNO5S2
- Molecular Weight : 429.94 g/mol
- CAS Number : [Not provided in the sources]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes by mimicking substrates or binding to active sites.
- Antibacterial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Antibacterial Activity
Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against Salmonella typhi and Bacillus subtilis . This suggests that this compound could possess similar efficacy.
Enzyme Inhibition
Sulfonamides are known for their enzyme inhibition capabilities. Specifically, they can act as acetylcholinesterase (AChE) inhibitors, which are crucial in treating conditions like Alzheimer's disease. Additionally, compounds with similar structures have been noted for their urease inhibitory activity, which is relevant in managing urinary tract infections .
Study on Antimicrobial Properties
A study synthesized various sulfonamide derivatives and tested their antibacterial effects. The results indicated that several compounds exhibited strong inhibitory effects against common bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .
Enzyme Inhibition Research
Another investigation focused on the enzyme inhibition potential of sulfonamide derivatives. It was found that certain compounds effectively inhibited AChE and urease, demonstrating their potential therapeutic applications in neurodegenerative diseases and urinary infections .
Data Tables
| Activity Type | Target Pathogen/Enzyme | Activity Level |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Antibacterial | Bacillus subtilis | Moderate to Strong |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Significant Inhibition |
| Enzyme Inhibition | Urease | Significant Inhibition |
Comparison with Similar Compounds
Research Implications
The dual sulfonyl design of N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-[(4-methylphenyl)sulfonyl]propanamide offers a unique scaffold for targeting enzymes or receptors requiring multipoint binding. Future studies should explore:
Pharmacological Screening : Testing against bacterial/fungal strains (cf. ) and inflammatory targets (cf. ).
Structure-Activity Relationships (SAR) : Modifying substituents on either sulfonyl group to optimize potency and selectivity.
Comparative Metabolism : Assessing stability against cytochrome P450 enzymes relative to single-sulfonyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
